EGTA disodium

Calcium Buffering Metal Chelation Biochemistry

Researchers requiring precise Ca²⁺ control without perturbing physiological Mg²⁺ levels face a critical limitation: EDTA and other common chelators indiscriminately deplete both cations, confounding experimental results. EGTA disodium solves this with 100,000-fold selectivity for Ca²⁺ over Mg²⁺ at physiological pH. • Enables Ca²⁺ buffering to nanomolar levels (Kd = 60.5 nM at pH 7.4) while preserving 0.5-1.0 mM Mg²⁺ essential for enzyme activity and cell viability. • Disodium salt formulation provides superior aqueous solubility for rapid buffer preparation in cell biology, electrophysiology, and TAP-tag protein purification protocols. • Available in 5 g, 25 g, and 100 g research quantities with bulk custom synthesis for scaled workflows.

Molecular Formula C14H22N2Na2O10
Molecular Weight 424.31 g/mol
CAS No. 26082-78-0
Cat. No. B13744599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGTA disodium
CAS26082-78-0
Molecular FormulaC14H22N2Na2O10
Molecular Weight424.31 g/mol
Structural Identifiers
SMILESC(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2
InChIKeyPSNPATLUBMVVTM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGTA Disodium: Selective Calcium Chelator


EGTA disodium (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid disodium salt) is an aminopolycarboxylic acid chelator, specifically formulated as a disodium salt for enhanced solubility and precise control of free calcium ions (Ca²⁺) in aqueous solutions [1]. It is a structural analog of EDTA, distinguished by an ether linkage in its backbone [2]. Its primary functional characteristic is its pronounced selectivity for Ca²⁺ over magnesium (Mg²⁺) at physiological pH, a property critical for experiments where Mg²⁺ must remain unperturbed [1].

EGTA Disodium: Why Substitution Fails


EGTA disodium cannot be directly substituted with other common chelators due to its distinct chemical properties that define its functional specificity. In contrast to EDTA, which has a high affinity for both Ca²⁺ and Mg²⁺, EGTA exhibits a 100,000-fold greater selectivity for Ca²⁺ over Mg²⁺, making it essential for experiments conducted in the presence of physiological Mg²⁺ concentrations [1]. Compared to the faster-kinetic BAPTA, EGTA's slower calcium binding and release rates are specifically leveraged in experimental designs requiring sustained, controlled calcium depletion or buffering over longer time scales, such as in certain electrophysiology and cell culture models [2]. These quantitative differences in selectivity, kinetics, and pH sensitivity dictate that EGTA is a specialized, non-interchangeable tool for targeted scientific protocols.

EGTA Disodium: Quantitative Differentiation Evidence


Ca²⁺/Mg²⁺ Selectivity vs. EDTA

EGTA exhibits a 100,000-fold higher selectivity for Ca²⁺ over Mg²⁺ compared to EDTA. This is quantitatively defined by EGTA's apparent dissociation constant (Kd) for Ca²⁺ at physiological pH 7.4, which is approximately 60.5 nM, while its Kd for Mg²⁺ is in the millimolar range (~1-10 mM) [1]. In contrast, EDTA binds Ca²⁺ and Mg²⁺ with similar high affinity, precluding its use when Mg²⁺ levels must remain unchanged [2].

Calcium Buffering Metal Chelation Biochemistry

Selective Calcium Titration in Complex Matrices

In analytical chemistry, EGTA can be used as a titrant to selectively measure Ca²⁺ in the presence of Mg²⁺, a differentiation that is not possible with EDTA. A potentiometric titration method using a Cu-EGTA complex and a copper ion-selective electrode (Cu ISE) allows for the direct determination of calcium in dairy products without interference from magnesium [1]. If EDTA were substituted as the titrant, the measurement would only yield the sum of calcium and magnesium, requiring an additional, separate titration to back-calculate the individual concentrations [1].

Analytical Chemistry Potentiometric Titration Food Science

In Vivo Tolerability vs. EDTA

In a direct subchronic oral toxicity study in rats, EGTA disodium was compared to EDTA by feeding each agent at up to 10% by weight in the diet for 90 days. EGTA was reported to be better tolerated in the diet and appeared to be less irritating and less toxic than EDTA [1]. The acute oral LD50 for EGTA disodium (Na₂H₂EGTA) in male Holtzman rats was determined to be 9.43 mmoles/kg, compared to a reported LD50 of 6.25 mmoles/kg for Na₂H₂EDTA [1].

Toxicology Pharmacodynamics Preclinical Research

Calcium Binding Kinetics vs. BAPTA

The kinetics of Ca²⁺ binding differ significantly between chelators. For the exogenous chelators, the Ca²⁺-binding rate (on-rate, kon) is approximately 40 times higher for BAPTA than for EGTA [1]. While their affinities (KD) are comparable (70 nM for EGTA vs. 220 nM for BAPTA), EGTA's binding and release are much slower [2]. This kinetic difference is critical in experiments involving rapid, transient calcium signals, such as neurotransmitter release, where a fast chelator like BAPTA can better intercept calcium at its source.

Biophysics Electrophysiology Cellular Signaling

pH-Dependent Calcium Binding vs. EDTA

EGTA exhibits a steeper pH-affinity profile compared to EDTA. The ether-linked nitrogens in EGTA protonate at a higher pKa (pKa 8.9) than the nitrogens in EDTA (pKa 6.2), which amplifies the sensitivity of its calcium binding to pH changes within the physiological range (pH 7.0-7.5) . This results in a pronounced change in the apparent dissociation constant (Kapp) for Ca²⁺ with small pH fluctuations.

Buffer Formulation pH Dependence Biochemical Assay

Demineralization Efficiency vs. EDTA

In vitro comparative studies on dental molars have demonstrated that the EGTA-imidazole complex (EGTA Im) is a faster demineralizing agent than the currently employed EDTA sodium (EDTA Na) in endodontic therapy [1]. The study indicates that EGTA Im was more efficient than EDTA Na in removing calcium from hydroxyapatite, a key component of tooth structure, under neutral conditions [1].

Endodontics Dentistry Chelation Therapy

EGTA Disodium: Key Application Scenarios


Physiological Calcium Buffers with Magnesium

EGTA disodium is the reagent of choice for formulating calcium buffers intended for use in cell biology and biochemistry experiments where magnesium (Mg²⁺) must remain at physiological concentrations (0.5-1.0 mM). Its 100,000-fold selectivity for Ca²⁺ over Mg²⁺ ensures that buffering of free Ca²⁺ to nanomolar levels (e.g., using MaxChelator software to calculate components) does not inadvertently chelate and deplete essential Mg²⁺, a common confounding factor when using EDTA [1].

Calcium Depletion in Cell Culture and Electrophysiology

For experiments designed to investigate calcium-dependent cellular processes, EGTA is the standard tool for creating controlled extracellular calcium depletion. In cultured chick heart muscle cells, treatment with 1 mM EGTA for 10 minutes resulted in an 81% decrease in total cell calcium and an 87% decrease in cytosolic ionized Ca²⁺ [2]. Its slower binding kinetics compared to BAPTA make it ideal for sustained depletion studies rather than for buffering fast, millisecond-scale calcium transients [3].

Potentiometric Titration of Calcium in Multi-Metal Samples

In analytical quality control laboratories, EGTA is employed as a selective titrant for calcium. Using a copper ion-selective electrode, EGTA can quantify Ca²⁺ in complex matrices like dairy products without interference from Mg²⁺. This single-step method replaces a more laborious two-titration approach required when using the non-selective chelator EDTA, thereby improving throughput and reducing sources of analytical error [4].

Tandem Affinity Purification of Recombinant Proteins

In molecular biology, EGTA is a critical component of the elution buffer in the Tandem Affinity Purification (TAP) method. The technique relies on the binding of a Calmodulin-Binding Peptide (CBP)-tagged fusion protein to a calmodulin affinity resin, which is dependent on the presence of Ca²⁺. Elution is achieved by adding EGTA to chelate the Ca²⁺ and specifically release the purified protein under mild, non-denaturing conditions, a process that would be impossible with non-calcium-selective chelators [5].

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